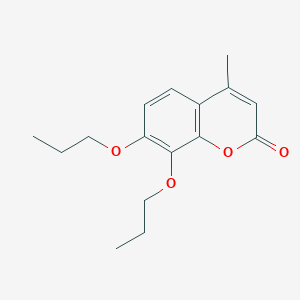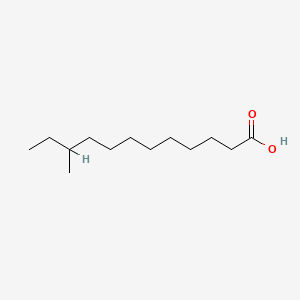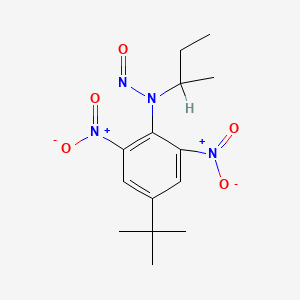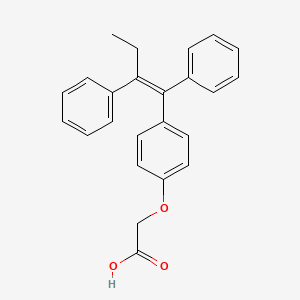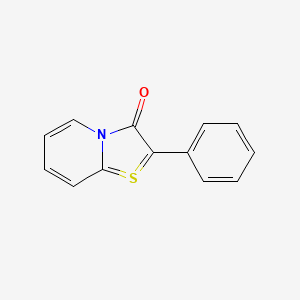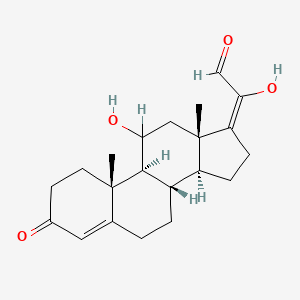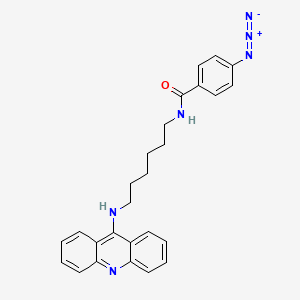
Strontium-90
Übersicht
Beschreibung
Strontium-90 is a radioactive isotope that radiates Beta Rays . It is one of the radioactive isotopes of the chemical named Strontium (Sr) . Sr-90 was discovered in the 1940s during the development of the nuclear bomb . It is a by-product of the fission reaction of Plutonium and Uranium in a nuclear reactor or in nuclear weapons . It may pollute the parts and fluids of a reactor .
Synthesis Analysis
Sr-90 is produced commercially through nuclear fission for use in medicine and industry . It is also found in the environment from nuclear testing that occurred in the 1950s and 1960s and in nuclear reactor waste .
Molecular Structure Analysis
Sr-90 consists of a nucleus with 38 protons and 52 neutrons, resulting in the mass number 90 . The isotope is an alpha emitter with a half-life of about 29 years .
Chemical Reactions Analysis
Sr-90 undergoes Beta decay. Its decay energy is 0.546 MeV and is distributed among an anti-neutrino, an electron, and the Yttrium-90 (Y-90) isotope . The Beta decay equation of Sr-90 is given as:
.Physical And Chemical Properties Analysis
Sr-90 is a soft, shiny silver-colored metal, quite similar to Lead (Pb) . The color changes to yellow if exposed to air . It only radiates Beta particles . It does not undergo any Gamma ray radiation .
Wissenschaftliche Forschungsanwendungen
Environmental and Agricultural Research
- Project Sunshine in Belgium (1958) : This project studied the effects of Strontium-90 from worldwide radioactive fallout. It focused on environmental surveys and experimental research in agricultural settings. This included studying the transfer of radiostrontium and radiocesium from soils to plants and the impact on milk production in cows grazing on artificially contaminated pastures. The research also involved testing countermeasures like applying stable strontium to contaminated soils and studying radiostrontium absorption from contaminated milk in piglets (Kirchmann, 1998).
Environmental Remediation and Safety
- Adsorption and Removal of Strontium-90 : Studies have focused on using various adsorbents, such as MnO2 nanoparticles-anchored 3D-graphene foam composites and uranyl peroxide, for the removal of Strontium-90 from contaminated water, showcasing their effectiveness in safeguarding human health and the environment (Kasap, Aslan, & Öztürk, 2019); (Sureda et al., 2010).
Nuclear Waste Management
- Quantifying Strontium-90 in Nuclear Waste : Research on methods for accurately quantifying Strontium-90 concentration in nuclear waste is crucial. Techniques like double isotope dilution inductively coupled plasma mass spectrometry have been developed for this purpose (Isnard et al., 2006).
- Use of Synthetic Inorganic Ion Exchangers : Research has explored using synthetic inorganic ion exchangers, such as zeolites and titanates, for Strontium-90 removal from nuclear reactors and environments affected by nuclear accidents (İnan, 2022).
Water Treatment and Pollution Remediation
- Strontium Adsorption in Wetlands : Studies have investigated the adsorption and desorption of Strontium-90 in wetland environments, focusing on the role of organic matter and environmental implications for pollution remediation (Boyer et al., 2018).
- Bioremediation with Pond Algae : Research has discovered that common freshwater green algae can sequester Strontium-90 into insoluble crystals, offering a potential method for separating Strontium-90 from nuclear waste (Potera, 2011).
Health and Safety Monitoring
- Strontium-90 in Animal Bones : The development of methods for detecting Strontium-90 in animal bones is vital for understanding environmental contamination and its effects on wildlife and food safety (Iammarino et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
strontium-90 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sr/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOAGBVUUVVLOB-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[90Sr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.90773 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Strontium is a soft, silver-gray metal with 4 stable isotopes. Strontium-90 is the only radioactive isotope with a half-life long enough to be an environmental concern. [Argonne] | |
| Record name | Strontium-90 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1827 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Strontium-90 | |
CAS RN |
10098-97-2 | |
| Record name | Strontium-90 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strontium Sr-90 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STRONTIUM SR-90 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TZZ77Z4ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)
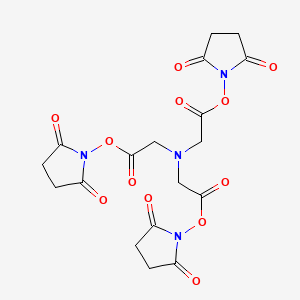
![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
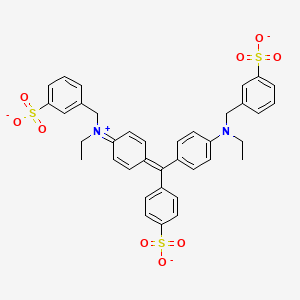
![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
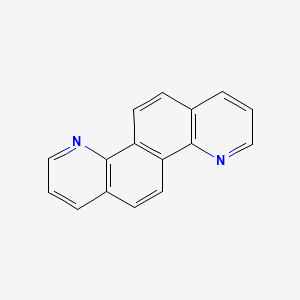
![4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide](/img/structure/B1230803.png)
